molecular formula C18H12BrFN2O5 B5909508 (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5909508
M. Wt: 435.2 g/mol
InChI Key: AGOHGACWFDBJQN-POHAHGRESA-N
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Description

The compound “(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as barbituric acid, the pyrimidine core can be constructed through condensation reactions.

    Substitution Reactions: Introduction of the 2-fluorophenyl group can be achieved via nucleophilic aromatic substitution.

    Aldol Condensation: The benzylidene moiety can be introduced through an aldol condensation reaction between an aldehyde and the pyrimidine derivative.

    Halogenation and Hydroxylation: The bromo and hydroxy groups can be introduced through selective halogenation and hydroxylation reactions.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Anticancer Activity: Potential anticancer properties due to its ability to interact with DNA or proteins.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer formulations.

Mechanism of Action

The compound may exert its effects through various mechanisms, including:

    Binding to Enzymes: Inhibition of enzyme activity by binding to the active site.

    Interaction with DNA: Intercalation into DNA strands, disrupting replication and transcription.

    Signal Pathways: Modulation of cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(3-bromo-4-hydroxy-5-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

  • Functional Groups : The specific combination of bromo, hydroxy, methoxy, and fluorophenyl groups gives it unique chemical properties.
  • Biological Activity : The unique structure may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O5/c1-27-14-8-9(7-11(19)15(14)23)6-10-16(24)21-18(26)22(17(10)25)13-5-3-2-4-12(13)20/h2-8,23H,1H3,(H,21,24,26)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOHGACWFDBJQN-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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